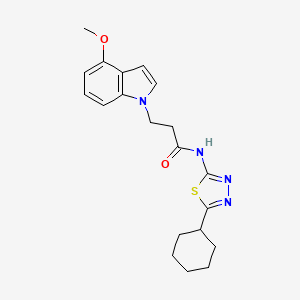

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Thiadiazole Ring : A five-membered heterocyclic ring that contributes to the compound's reactivity and biological properties.

- Indole Moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.

- Cyclohexyl Group : Enhances lipophilicity, potentially improving bioavailability.

The molecular formula of this compound is C15H18N4S, with a molecular weight of approximately 302.39 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve:

- Inducing apoptosis in cancer cells.

- Inhibiting key enzymes involved in cell cycle progression.

For example, studies have reported IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potent anticancer effects .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. Comparative studies with other thiadiazole derivatives indicate that this compound exhibits enhanced activity against certain Gram-positive and Gram-negative bacteria .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiadiazole Ring : Cyclization of appropriate precursors such as thiosemicarbazides.

- Introduction of the Indole Moiety : Via acylation reactions.

- Final Assembly : Coupling reactions to form the complete structure.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various thiadiazole derivatives, this compound was found to have an IC50 value of 0.65 µM against MCF-7 cells. This study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiadiazole and indole structure | Anticancer, antimicrobial |

| N-(5-methylthiazol-2-yl)-3-(indol-3-yloxy)propanamide | Thiazole instead of thiadiazole | Antimicrobial |

| 3-(4-hydroxyphenyl)-indolin-2-one | Indole derivative with hydroxy substitution | Anticancer |

Scientific Research Applications

Antiviral Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antiviral properties. For instance, similar thiadiazole compounds have shown effectiveness against various viruses by inhibiting reverse transcriptase enzymes critical for viral replication. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors involved in viral life cycles .

Anticancer Properties

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide has been studied for its potential anticancer effects. The indole moiety is known for its role in various anticancer agents, and when combined with the thiadiazole structure, it may enhance the compound's efficacy against cancer cell lines. Studies have reported that related compounds exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural characteristics suggest potential applications in combating bacterial infections. Thiadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens, making them candidates for further development as antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Material Science Applications

In addition to biological applications, this compound may find utility in material science due to its unique chemical properties. Thiadiazole derivatives are often explored for their electronic properties and potential use in organic electronics and photonic devices. Research into their conductivity and stability could lead to advancements in the development of new materials for electronic applications.

Case Study 1: Antiviral Efficacy

A study focusing on thiadiazole derivatives revealed that specific modifications to the thiadiazole ring significantly enhanced antiviral activity against HIV reverse transcriptase. The compound demonstrated an IC50 value lower than many existing antiviral agents, suggesting it could be a promising candidate for further development in antiviral therapies .

Case Study 2: Anticancer Mechanisms

In vitro studies on related indole-thiadiazole compounds showed substantial cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound as a lead compound for anticancer drug development.

Properties

Molecular Formula |

C20H24N4O2S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C20H24N4O2S/c1-26-17-9-5-8-16-15(17)10-12-24(16)13-11-18(25)21-20-23-22-19(27-20)14-6-3-2-4-7-14/h5,8-10,12,14H,2-4,6-7,11,13H2,1H3,(H,21,23,25) |

InChI Key |

ZNRKUWLQVSQGGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NN=C(S3)C4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.